(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Physicochemical profiling pKa modulation Bioisostere design

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306254-36-2) is a synthetic, non-proteinogenic amino acid derivative featuring a 4,4-gem-difluorocyclohexyl side chain on an L-alanine backbone. The compound belongs to the fluorinated cyclohexylalanine class, which has gained attention in medicinal chemistry for its ability to modulate key physicochemical parameters—including acidity (pKa), lipophilicity (LogP), and metabolic stability—relative to non-fluorinated cyclohexylalanine (Cha).

Molecular Formula C9H16ClF2NO2
Molecular Weight 243.68 g/mol
CAS No. 2306254-36-2
Cat. No. B6592670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
CAS2306254-36-2
Molecular FormulaC9H16ClF2NO2
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(C(=O)O)N)(F)F.Cl
InChIInChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1
InChIKeyMAJOAEKSMAWTQS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride (CAS 2306254-36-2): A Fluorinated Cyclohexylalanine Building Block for Peptide and Medicinal Chemistry Procurement


(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306254-36-2) is a synthetic, non-proteinogenic amino acid derivative featuring a 4,4-gem-difluorocyclohexyl side chain on an L-alanine backbone . The compound belongs to the fluorinated cyclohexylalanine class, which has gained attention in medicinal chemistry for its ability to modulate key physicochemical parameters—including acidity (pKa), lipophilicity (LogP), and metabolic stability—relative to non-fluorinated cyclohexylalanine (Cha) [1]. It is primarily procured as a research building block for solid-phase peptide synthesis (SPPS) and early-stage drug discovery, where the gem-difluoro motif serves as a strategic tool to tune molecular properties without introducing aromatic character [2].

Why L-Cyclohexylalanine or Mono-Fluorinated Analogs Cannot Simply Replace (2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride


Generic substitution of (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride with non-fluorinated L-cyclohexylalanine (Cha, CAS 27527-05-5) or mono-fluorinated cyclohexylalanine analogs fails because the gem-difluoro substitution at the 4-position produces a distinct, non-linear shift in three key drug-design parameters simultaneously: carboxylic acid acidity (ΔpKa ~ -0.4 to -0.5 units via inductive effect), lipophilicity (LogP reduction without proportional steric bulk increase), and metabolic stability (resistance to cytochrome P450-mediated oxidation at the cyclohexyl ring) [1]. Systematic studies of gem-difluorinated cycloalkanes demonstrate that these effects are not simply additive with increasing fluorine count but depend on the specific regioisomeric pattern and ring position of the CF2 moiety, meaning that a 3,3-difluoro or mono-fluoro analog will not replicate the same physicochemical profile [2].

Quantitative Differentiation Evidence: (2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride vs. Comparators


Carboxylic Acid pKa Shift: gem-Difluorination Lowers Acidity Relative to L-Cyclohexylalanine

The 4,4-gem-difluoro substitution on the cyclohexyl ring lowers the predicted pKa of the α-carboxylic acid group by approximately 0.42 units compared to non-fluorinated L-cyclohexylalanine (Cha). This shift, driven by the inductive electron-withdrawing effect of the CF2 moiety transmitted through the cyclohexyl ring and side-chain methylene, increases the proportion of the ionized carboxylate form at physiological pH (7.4), which can directly impact binding interactions, solubility, and membrane permeability of derived peptides . This magnitude of pKa shift is consistent with the class-level observations reported by Holovach et al. (2022), who demonstrated that gem-difluorination of cycloalkane carboxylic acids consistently lowers pKa by 0.3–0.8 units depending on ring size and CF2 position [1].

Physicochemical profiling pKa modulation Bioisostere design Amino acid properties

Metabolic Stability: gem-Difluorocyclohexyl Scaffold Demonstrates Improved Intrinsic Clearance in Human Liver Microsomes

In a direct head-to-head comparison of amide derivatives bearing different cycloalkyl substituents, the 4,4-difluorocyclohexyl-containing compound (10f) demonstrated an intrinsic clearance (Clint) of 12.2 μL/min/mg in human liver microsomes, compared to 55 μL/min/mg for the unsubstituted cyclohexyl analog [1]. This represents a 4.5-fold improvement in metabolic stability attributable to the gem-difluoro motif. The broader class-level study by Holovach et al. (2022) confirms that gem-difluorination either does not affect or slightly improves the metabolic stability of functionalized cycloalkanes, with the CF2 group blocking oxidative metabolism at the fluorinated carbon center [2].

Metabolic stability Intrinsic clearance Human liver microsomes CYP450 resistance

P-Glycoprotein (P-gp) Inhibition: 4,4-Difluorocyclohexyl Analogs Show Nanomolar Potency in Reversing Multidrug Resistance

4,4-Difluorocyclohexyl-containing analogs (compounds 53 and 109) inhibited photolabeling of P-glycoprotein by the photoaffinity probe [125I]-IAAP with IC50 values of 0.10 μM and 0.76 μM, respectively, and demonstrated functional reversal of paclitaxel resistance in HEK293 cells overexpressing P-gp [1]. Importantly, these compounds exhibited selectivity for P-gp over CYP3A4, a key differentiation from earlier-generation P-gp modulators that suffered from CYP3A4-mediated drug-drug interactions [1]. While this data comes from elaborated analogs rather than the free amino acid itself, it establishes the 4,4-difluorocyclohexyl moiety as a privileged scaffold for P-gp modulator design, distinguishing it from non-fluorinated cyclohexyl and phenyl-containing analogs that typically show weaker or non-selective P-gp interactions .

P-glycoprotein modulation Multidrug resistance reversal Blood-brain barrier Transporter pharmacology

Peptide Solid-Phase Synthesis Compatibility: Fmoc-Protected Derivative Enables Direct SPPS Incorporation with Distinct Conformational Bias

The Fmoc-protected derivative, Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2276607-04-4), is fully compatible with standard Fmoc-strategy SPPS protocols using mild base-labile deprotection (20% piperidine in DMF), enabling direct incorporation into peptide sequences without modification of standard automated synthesis workflows . The 4,4-difluorocyclohexyl side chain introduces distinct conformational constraints compared to L-cyclohexylalanine: the gem-difluoro group increases the barrier to cyclohexyl ring inversion and biases the ring conformational equilibrium, which can translate into altered peptide backbone dihedral angles and enhanced proteolytic resistance when incorporated into peptide chains [1]. The Fmoc-protected building block is commercially available from multiple vendors (e.g., WuXi TIDES via Fisher Scientific, Creative Peptides) at scales from 25 g upward, supporting both exploratory and preparative-scale peptide synthesis .

Solid-phase peptide synthesis Fmoc strategy Conformational control Unnatural amino acid incorporation

Evidence-Backed Application Scenarios for (2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride Procurement


Peptide Lead Optimization Requiring Simultaneous Metabolic Stabilization and pKa Tuning Without Aromatic Residue Introduction

When optimizing a peptide lead where an L-cyclohexylalanine (Cha) residue contributes excessive lipophilicity (LogP 1.74–1.91) and rapid microsomal clearance (Clint ~55 μL/min/mg), replacement with (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid offers a multi-parameter solution: the gem-difluoro motif reduces LogP while simultaneously lowering microsomal intrinsic clearance by approximately 4.5-fold (Clint ~12.2 μL/min/mg) [1]. The predicted pKa shift from 2.73 (Cha) to 2.31 improves aqueous solubility of the carboxylate form at physiological pH. This makes it particularly suitable for peptide therapeutics targeting extracellular or systemic targets where prolonged half-life and reduced non-specific hydrophobic binding are desired [2].

Design of P-Glycoprotein-Modulating Peptide-Drug Conjugates for CNS or Multidrug-Resistant Cancer Applications

For peptide-drug conjugate programs requiring blood-brain barrier penetration or reversal of P-gp-mediated chemoresistance, the 4,4-difluorocyclohexylalanine scaffold provides a demonstrated P-gp pharmacophore. Elaborated 4,4-difluorocyclohexyl analogs have shown IC50 values as low as 100 nM for P-gp inhibition with confirmed selectivity over CYP3A4, enabling functional reversal of paclitaxel resistance in cellular models [1]. Incorporating this amino acid as a building block positions the derived peptide conjugate within a chemical space associated with P-gp modulation, a capability not achievable with non-fluorinated or mono-fluorinated cyclohexylalanine analogs [2].

Conformationally Constrained Peptide Library Construction Using Fmoc-SPPS for GPCR or Protease Target Screening

The Fmoc-protected derivative (CAS 2276607-04-4) enables direct, high-throughput incorporation of the 4,4-difluorocyclohexylalanine residue into peptide libraries using automated Fmoc-SPPS synthesizers without protocol modification [1]. The gem-difluorocyclohexyl side chain introduces a distinct conformational bias compared to canonical aliphatic or aromatic residues, potentially populating unique regions of conformational space in peptide library design. In the context of FPR2 receptor agonism, systematic studies of ring-fluorinated cyclohexylalanine analogs have demonstrated that fluorination level and pattern directly modulate bioactivity, with LogP decreasing as fluorination increases—providing a rational basis for including the 4,4-difluoro variant in focused library design [2].

Physicochemical Property Screening of gem-Difluoro Cycloalkane Building Blocks for Fragment-Based Drug Discovery

For fragment-based or property-driven drug discovery programs, (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride serves as a validated gem-difluorocyclohexane reference compound. The Holovach et al. (2022) study established that gem-difluorination of cycloalkanes produces predictable shifts in pKa (Δ-0.3 to -0.8 via inductive effect), variable effects on LogP (dependent on ring position), and either neutral or slightly positive effects on metabolic stability [1]. Procuring this compound alongside its non-fluorinated comparator (L-cyclohexylalanine) enables matched-pair analysis to empirically quantify the contribution of the CF2 moiety to the property profile of a specific chemotype, informing go/no-go decisions on fluorinated scaffold investment [2].

Quote Request

Request a Quote for (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.